

# Application Note: Fluorescent Glucose Uptake Assay in Adipocytes

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Compound of Interest		
Compound Name:	TG6-129	
Cat. No.:	B1682786	Get Quote

Topic: Glucose Uptake Assay in Adipocytes Using a Fluorescent Glucose Analog

Audience: Researchers, scientists, and drug development professionals.

Note on the Requested Compound **TG6-129**: Initial searches for the use of **TG6-129** in glucose uptake assays revealed that this compound is a selective prostanoid EP2 receptor antagonist and not a fluorescent probe for measuring glucose uptake.[1][2] Therefore, this application note provides a detailed protocol for a fluorescent glucose uptake assay in adipocytes using 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), a commonly used and well-documented fluorescent glucose analog.[3][4]

### Introduction

Adipocytes play a crucial role in maintaining energy homeostasis by regulating glucose and lipid metabolism. A key function of adipocytes is the insulin-stimulated uptake of glucose from the bloodstream, primarily mediated by the glucose transporter type 4 (GLUT4).[5] Dysregulation of this process is a hallmark of insulin resistance and type 2 diabetes. Consequently, measuring glucose uptake in adipocytes is a fundamental technique for studying metabolic diseases and for the discovery and development of therapeutic agents.

This application note provides a detailed protocol for a non-radioactive, fluorescence-based glucose uptake assay in differentiated 3T3-L1 adipocytes, a widely used cell model for studying adipocyte biology. The assay utilizes the fluorescent glucose analog 2-NBDG, which is taken up by cells through glucose transporters. The intracellular accumulation of 2-NBDG results in a

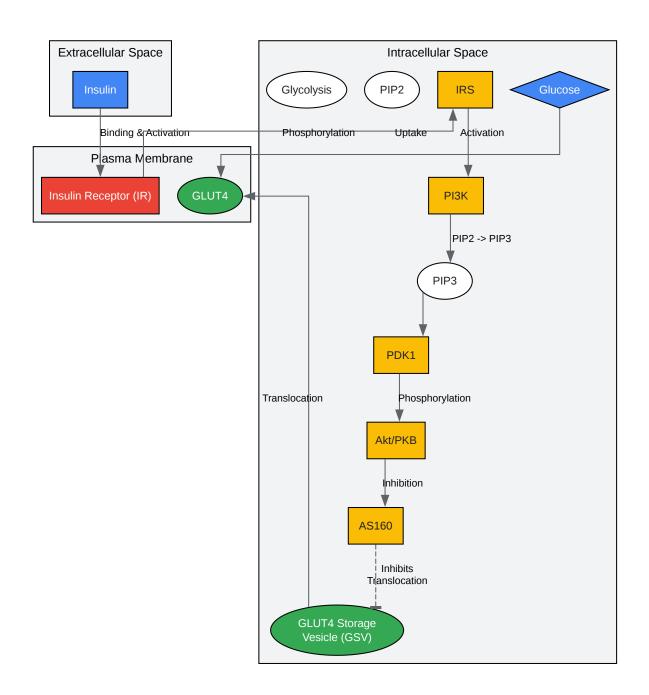


fluorescent signal that is proportional to the glucose uptake and can be quantified using a fluorescence plate reader, fluorescence microscope, or flow cytometer.

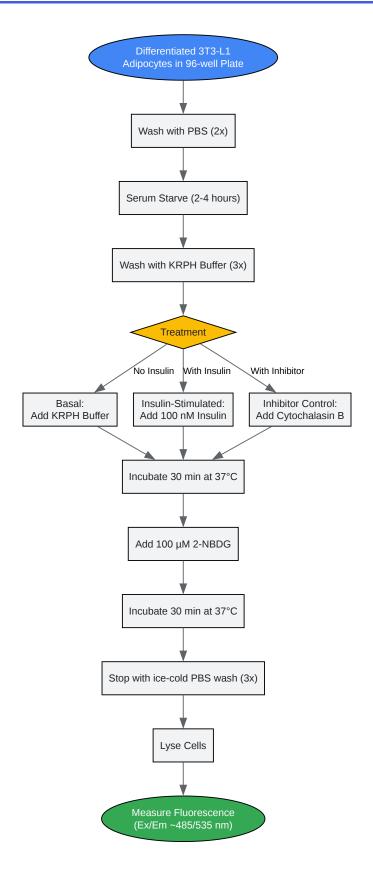
# Signaling Pathway of Insulin-Stimulated Glucose Uptake

Insulin initiates a signaling cascade that culminates in the translocation of GLUT4-containing vesicles to the plasma membrane, thereby increasing glucose transport into the cell. The binding of insulin to the insulin receptor (IR) triggers its autophosphorylation and the subsequent phosphorylation of insulin receptor substrate (IRS) proteins. This activates the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is a critical mediator of GLUT4 translocation.









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### References

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